REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-])=O)[C:3]=1[C:4]([O:6][CH2:7][CH:8]=[CH2:9])=[O:5]>CO>[NH2:14][C:10]1[CH:11]=[CH:12][CH:13]=[C:2]([CH3:1])[C:3]=1[C:4]([O:6][CH2:7][CH:8]=[CH2:9])=[O:5]
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Name
|
Stannous chloride dihydrate
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Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)OCC=C)C(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
solvent removed
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Type
|
ADDITION
|
Details
|
The residue was treated with ethyl acetate (100 ml)
|
Type
|
ADDITION
|
Details
|
diluted with water (50 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer was decanted from the slurry of tin salts, which
|
Type
|
EXTRACTION
|
Details
|
was extracted with two further portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with dilute ammonia, water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OCC=C)C(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.94 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |